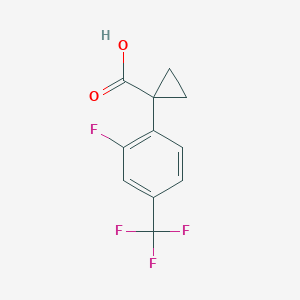

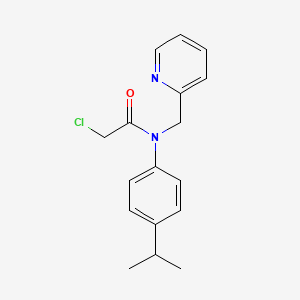

1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

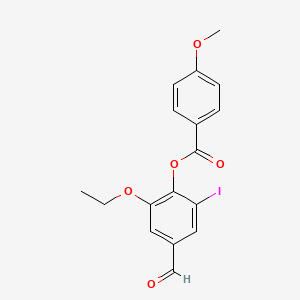

1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (FTCPCA) is an organic compound containing a cyclopropane ring and a carboxylic acid functional group. It is a colorless, volatile, and highly flammable liquid. FTCPCA has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and chemical research. This compound has been studied extensively for its unique properties and potential applications in various research fields.

Scientific Research Applications

1. Applications in Positron Emission Tomography (PET)

A derivative, fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), is used in PET imaging. It's synthesized through a multi-step process involving nucleophilic displacement and has shown potential as a tumor-avid amino acid for tumor delineation in PET scans (Shoup & Goodman, 1999).

2. Synthesis of Novel Polyimides

1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid is involved in the synthesis of novel fluorinated aromatic diamine monomers, which are further used to create new fluorine-containing polyimides. These polyimides exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for a variety of industrial applications (Yin et al., 2005).

3. Synthesis of Polyhalogenated Pyrazoles and Triazoles

The compound is also involved in the synthesis of polyhalogeno-allenes and acetylenes, leading to the creation of novel pyrazoles and triazoles. These processes involve dipolar cycloadditions and anionotropic rearrangements, showing the versatility of this compound in organic synthesis (Blackwell et al., 1982).

4. Development of γ‐Secretase Modulators

The acid is used in the development of γ‐secretase modulators, like CHF5074, which demonstrate potential in attenuating brain β‐amyloid pathology in Alzheimer's disease models. This showcases its application in neurodegenerative disease research (Imbimbo et al., 2009).

5. Synthesis of Fluorofunctionalised Alkenes

This compound is key in producing reagents like 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), which are used for selective fluorofunctionalisation of alkenes under mild conditions. This indicates its role in complex organic synthesis processes (Stavber et al., 1995).

Mechanism of Action

Target of Action

The primary targets of 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid are currently unknown. This compound is a benzotrifluoride , a class of compounds that have been used as solvents and vulcanising agents . .

Biochemical Pathways

Benzotrifluorides have been used as solvents and vulcanising agents , suggesting they may interact with a variety of biochemical pathways.

Result of Action

Given its classification as a benzotrifluoride , it may have a range of effects depending on its specific targets and mode of action.

Properties

IUPAC Name |

1-[2-fluoro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O2/c12-8-5-6(11(13,14)15)1-2-7(8)10(3-4-10)9(16)17/h1-2,5H,3-4H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTUDWUPWOCYOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=C2)C(F)(F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274902-10-1 |

Source

|

| Record name | 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2486822.png)

![2-(3-fluoro-4-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2486827.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2486828.png)

![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2486834.png)

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-pyridin-3-ylacetamide](/img/structure/B2486837.png)